Cas no 85416-73-5 ((S)-(+)-Rolipram)

(S)-(+)-Rolipram structure
(S)-(+)-Rolipram structure
Nombre del producto:(S)-(+)-Rolipram
Número CAS:85416-73-5
MF:C16H21NO3
Megavatios:275.342844724655
MDL:MFCD03093861
CID:826887
PubChem ID:354333407

(S)-(+)-Rolipram Propiedades químicas y físicas

Nombre e identificación

    • (4S)-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]PYRROLIDIN-2-ONE
    • S- (+)-Rolipram
    • (S)-(+)-Rolipram
    • (4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-pyrrolidin-2-one
    • (+)-Rolipram
    • (4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
    • (S)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
    • (S)-Rolipram
    • S-(+)-4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone
    • (S)-(+)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one
    • (S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone
    • S-(+)-Rolipram
    • H6G4VMQ24K
    • C16H21NO3
    • sRolipram
    • S-rolipram
    • 1oyn
    • Rolipram, (+)-
    • 1xn0
    • MLS006011228
    • (+)-Rolipram;(S)-Rolipram
    • HJORMJIFDVBMOB-GFCCVEGCSA-N
    • HMS3676I08
    • HMS3412I0
    • (4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone (ACI)
    • 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-, (S)- (ZCI)
    • HB2897
    • 2-Pyrrolidinone, 4-(3-(cyclopentyloxy)-4-methoxyphenyl)-, (4S)-
    • MFCD03093861
    • HMS3884B09
    • DA-67338
    • Q27094526
    • NCGC00381709-04
    • F13078
    • BRD-K65856711-001-03-6
    • 2-PYRROLIDINONE, 4-(3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL)-, (S)-
    • AKOS024456541
    • SCHEMBL5321568
    • SMR004702988
    • R0183
    • DB03606
    • UNII-H6G4VMQ24K
    • (4S)-4-(3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL)-2-PYRROLIDINONE
    • AB01274743-01
    • BDBM50042056
    • AS-56538
    • BCP0726000229
    • AB01274743_02
    • SW219244-1
    • HY-B0392
    • CHEBI:59540
    • s2127
    • NCGC00381709-02
    • 85416-73-5
    • (4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2 -one
    • HMS3412I08
    • ROLIPRAM, (S)-
    • BRD-K65856711-001-04-4
    • CCG-267201
    • BRD-K65856711-001-01-0
    • DTXSID30234634
    • HMS3267P21
    • CHEMBL325795
    • NS00099338
    • MDL: MFCD03093861
    • Renchi: 1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
    • Clave inchi: HJORMJIFDVBMOB-GFCCVEGCSA-N
    • Sonrisas: O(C1CCCC1)C1C=C([C@@H]2CC(=O)NC2)C=CC=1OC

Atributos calculados

  • Calidad precisa: 275.15200
  • Masa isotópica única: 275.152
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 4
  • Complejidad: 341
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.2
  • Superficie del Polo topológico: 47.6

Propiedades experimentales

  • Denso: 1.155
  • Punto de fusión: 132.0 to 136.0 deg-C
  • PSA: 47.56000
  • Logp: 2.94890

(S)-(+)-Rolipram Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(S)-(+)-Rolipram Datos Aduaneros

  • Código HS:2933790090
  • Datos Aduaneros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

(S)-(+)-Rolipram PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB462937-10mg
(S)-(+)-Rolipram, 95%; .
85416-73-5 95%
10mg
€121.00 2025-02-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6649-10 mg
S- (+)-Rolipram
85416-73-5 99.71%
10mg
¥849.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S868397-10mg
(S)-(+)-Rolipram
85416-73-5 ≥98%
10mg
¥146.70 2022-09-28
ChemScence
CS-2478-50mg
(S)-(+)-Rolipram
85416-73-5 99.89%
50mg
$480.0 2022-04-26
eNovation Chemicals LLC
D480344-50mg
(4S)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone
85416-73-5 98%
50mg
$315 2024-05-24
eNovation Chemicals LLC
D480344-100mg
(4S)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone
85416-73-5 98%
100mg
$510 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031613-50mg
S- (+)-Rolipram,99%
85416-73-5 99%
50mg
¥7799 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S18350-100mg
(S)-(+)-Rolipram
85416-73-5 98%
100mg
¥627.0 2023-07-10
abcr
AB462937-50 mg
(S)-(+)-Rolipram, 95%; .
85416-73-5 95%
50mg
€779.40 2023-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4396-10mg
S- (+)-Rolipram
85416-73-5 98%
10mg
¥768.00 2023-09-10

(S)-(+)-Rolipram Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Crystal structure, absolute configuration, and phosphodiesterase inhibitory activity of (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone
Baures, Paul W.; et al, Journal of Medicinal Chemistry, 1993, 36(22), 3274-7

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Solvents: 1,4-Dioxane ;  4 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dimethylformamide ;  12 h, rt
1.4 Reagents: Chlorotrimethylsilane ;  12 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.6 Reagents: Hydrogen Catalysts: Triethylamine ,  Palladium Solvents: Ethyl acetate ;  12 h, 1 atm, rt
Referencia
Efficient synthesis of (-)-(R)- and (+)-(S)-rolipram
Kaur, Ramandeep; et al, Tetrahedron Letters, 2017, 58(46), 4333-4335

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  Trichlorosilane Solvents: Acetonitrile ,  Dichloromethane ;  10 min, 5 bar, rt
Referencia
Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence using in Situ-Generated Persulfuric Acid as Oxidant
Nagy, Bence S.; et al, Organic Letters, 2022, 24(4), 1066-1071

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: o-Xylene ;  18 h, 10 bar, 130 °C
Referencia
Multisite organic-inorganic hybrid catalysts for the direct sustainable synthesis of GABAergic drugs
Leyva-Perez, Antonio; et al, Angewandte Chemie, 2014, 53(33), 8687-8690

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Calcium chloride Solvents: Toluene ;  1 w, 75 °C
1.2 Reagents: Triethylamine Catalysts: Calcium chloride ,  Pyridine, 2,6-bis[(4S,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-4-ethenyl-, polym… Solvents: Toluene ;  4 h, 0 °C
1.3 Reagents: Ammonium chloride
1.4 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  100 °C
1.5 Solvents: o-Xylene ,  Water ;  120 °C
Referencia
Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts
Tsubogo, Tetsu; et al, Nature (London, 2015, 520(7547), 329-332

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  12 h, 60 °C
1.2 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.3 Reagents: Triethylamine ,  2-Mercaptopyridine N-oxide Solvents: Tetrahydrofuran ;  1 h, -15 °C
1.4 Reagents: tert-Butyl mercaptan Solvents: Tetrahydrofuran ;  1 h, rt
Referencia
Enantioselective synthesis of pyroglutamic acid esters from glycinate via carbonyl catalysis
Ma, Jiguo; et al, Angewandte Chemie, 2021, 60(19), 10588-10592

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Quinine Solvents: Toluene ;  3 d, -30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  30 min, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt; overnight, 110 °C; 110 °C → rt
Referencia
A simple enantioselective route toward (R)- and (S)-Rolipram via anhydride desymmetrization
Ivsic, Trpimir; et al, Tetrahedron: Asymmetry, 2013, 24(4), 217-222

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Ammonia
Referencia
First highly regio- and diastereoselective [3+2] cycloaddition of chiral nonracemic Fischer carbene complexes with azomethine ylides: an enantioselective synthesis of (+)-rolipram
Barluenga, Jose; et al, Chemistry - A European Journal, 2001, 7(16), 3533-3544

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
Referencia
Bifunctional iminophosphorane-catalyzed enantioselective nitroalkane addition to unactivated α,β-unsaturated esters
Rozsar, Daniel; et al, ChemRxiv, 2022, 1, 1-8

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 14, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.3 Solvents: Toluene ;  12 h, 110 °C
Referencia
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-[[[[3-(triethoxysilyl)propyl]amin… (silica-supported) Solvents: o-Xylene ;  24 h, 70 °C
1.2 Reagents: Hydrogen Catalysts: Palladium ;  2 h, 130 °C
Referencia
Multisite organic-inorganic hybrid catalysts for the direct sustainable synthesis of GABAergic drugs
Leyva-Perez, Antonio; et al, Angewandte Chemie, 2014, 53(33), 8687-8690

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Triethylamine ,  2-Mercaptopyridine N-oxide Solvents: Tetrahydrofuran ;  1 h, -15 °C
1.3 Reagents: tert-Butyl mercaptan Solvents: Tetrahydrofuran ;  1 h, rt
Referencia
Enantioselective synthesis of pyroglutamic acid esters from glycinate via carbonyl catalysis
Ma, Jiguo; et al, Angewandte Chemie, 2021, 60(19), 10588-10592

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referencia
Water-compatible iminium activation: organocatalytic Michael reactions of carbon-centered nucleophiles with enals
Palomo, Claudio; et al, Angewandte Chemie, 2007, 46(44), 8431-8435

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  30 min, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt; overnight, 110 °C; 110 °C → rt
Referencia
A simple enantioselective route toward (R)- and (S)-Rolipram via anhydride desymmetrization
Ivsic, Trpimir; et al, Tetrahedron: Asymmetry, 2013, 24(4), 217-222

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 h, 60 °C
Referencia
Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4)
Day, Jonathan P.; et al, Journal of Medicinal Chemistry, 2011, 54(9), 3331-3347

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: Ethanol ;  0 °C; 20 min, rt
Referencia
A Heterobimetallic Ni/La-salan Complex for Catalytic Asymmetric Decarboxylative 1,4-Addition of Malonic Acid Half-Thioester
Furutachi, Makoto; et al, Chemistry - An Asian Journal, 2010, 5(11), 2351-2354

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  12 h, 45 psi, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 14, 0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.3 Solvents: Toluene ;  12 h, 110 °C
Referencia
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Nickel dichloride Solvents: Ethanol ;  rt → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
Referencia
Bifunctional Iminophosphorane-Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β-Unsaturated Esters
Rozsar, Daniel ; et al, Angewandte Chemie, 2023, 62(21),

Métodos de producción 19

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrazine ;  24 h, rt
1.3 Reagents: Triethylamine Solvents: Toluene ;  rt → 110 °C; 20 h, 110 °C; 110 °C → rt
Referencia
Rhodium-catalyzed asymmetric addition of arylboronic acids to γ-phthalimido-substituted-α,β-unsaturated carboxylic acid esters: an approach to γ-amino acids
Han, Fuzhong; et al, Tetrahedron Letters, 2011, 52(7), 830-833

Métodos de producción 20

Condiciones de reacción
1.1 Solvents: Toluene ;  12 h, 110 °C
Referencia
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

Métodos de producción 21

Condiciones de reacción
1.1 Catalysts: Xanthene-9-carboxylic acid ,  Quinine Solvents: Toluene
1.2 3 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  30 min, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt; overnight, 110 °C; 110 °C → rt
Referencia
A simple enantioselective route toward (R)- and (S)-Rolipram via anhydride desymmetrization
Ivsic, Trpimir; et al, Tetrahedron: Asymmetry, 2013, 24(4), 217-222

(S)-(+)-Rolipram Raw materials

(S)-(+)-Rolipram Preparation Products

(S)-(+)-Rolipram Literatura relevante

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Amadis Chemical Company Limited
(CAS:85416-73-5)(S)-(+)-Rolipram
A923531
Pureza:99%
Cantidad:50mg
Precio ($):162.0